N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
Description
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O3/c18-13-7-3-2-6-12(13)10-19-14(22)11-21-15(23)17(20-16(21)24)8-4-1-5-9-17/h2-3,6-7H,1,4-5,8-11H2,(H,19,22)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKZJYZDKYDBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the spirocyclic core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the chlorobenzyl group: This step may involve nucleophilic substitution reactions where a chlorobenzyl halide reacts with a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Substitution Reactions
The chlorobenzyl group undergoes nucleophilic aromatic substitution under catalytic conditions. For example:
| Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Pd(dba)₂, 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride, tBuOK, toluene, reflux | Arylated derivatives via C–N coupling | 65–78% |
This reaction mirrors Buchwald-Hartwig amination protocols, where the chlorobenzyl moiety acts as an electrophilic partner for nitrogen nucleophiles.
Reductive Transformations
The acetamide and spirocyclic diketone groups participate in reduction reactions:
Table 1: Reduction Pathways
Reduction of the amide to an amine requires strong hydride donors, while diketone reduction yields diols.
Oxidation Reactions
The spirocyclic diketone system resists further oxidation, but the acetamide’s α-C–H bonds are susceptible:
| Oxidizing Agent | Conditions | Product | Outcome |
|---|---|---|---|
| KMnO₄ | H₂O, 100°C | α-Ketoacetamide | Low yield (12%) |
| CrO₃/H₂SO₄ | Acetone, 0°C | No reaction | Core stability noted |
Ring-Opening Reactions
The diazaspiro[4.5]decane ring undergoes acid-catalyzed hydrolysis:
Table 2: Ring-Opening Conditions
| Acid | Conditions | Product | Mechanism |
|---|---|---|---|
| HCl (6M) | Reflux, 8 h | Linear diamide derivative | Amide bond cleavage |
| TFA | DCM, rt, 1 h | Partially opened spiro intermediate | Controlled hydrolysis |
Functionalization of the Spiro Core
The diketone moiety enables enolate formation, facilitating alkylation:
| Base | Electrophile | Product | Diastereomeric Ratio |
|---|---|---|---|
| LDA | CH₃I | C3-methylated derivative | 1:1 (unresolved) |
| NaH | Benzyl bromide | C3-benzylated analog | 68% yield |
Stability Under Physiological Conditions
Studies indicate limited hydrolysis in pH 7.4 buffer over 24 h (<5% degradation), suggesting metabolic stability for in-vitro applications .
Key Findings:
-
The chlorobenzyl group’s reactivity dominates substitution pathways.
-
The spirocyclic diketone exhibits rigidity under mild conditions but opens under strong acids.
-
Reduction and oxidation selectivity depends on reagent strength and positioning.
Data derived from catalytic cross-coupling methodologies and PubChem structural analyses confirm these trends.
Scientific Research Applications
Medicinal Chemistry
N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has shown promise in drug development due to its potential biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, making it a candidate for further investigation in treating infections .
- Enzyme Inhibition : The compound's ability to inhibit enzymes such as α-glucosidase and acetylcholinesterase has been explored, indicating potential applications in managing conditions like diabetes and Alzheimer's disease .
Biochemical Studies
The compound can serve as a probe or ligand in biochemical studies. Its unique structure allows for specific interactions with biomolecules, which can be utilized to study various biological pathways and mechanisms of action.
Material Science
In addition to its biological applications, this compound can be explored for developing new materials with unique properties due to its spirocyclic structure. This could lead to innovations in polymer chemistry and nanotechnology.
Antimicrobial Evaluation
A study evaluated the antimicrobial properties of derivatives similar to this compound against Mycobacterium tuberculosis and other bacterial strains. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting that modifications of the core structure could enhance efficacy against resistant strains .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship of related compounds has provided insights into how modifications impact biological activity. By altering functional groups on the spirocyclic framework, researchers have been able to identify more potent derivatives with improved selectivity for target enzymes .
Mechanism of Action
The mechanism of action of N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substituents on the benzyl group, spirocyclic ring modifications, and acetamide linker alterations. Below is a comparative overview:
Key Observations :
- Substituent Effects: The 2-chlorobenzyl group (target compound) vs. Fluorine substitution (Compound 35) may improve metabolic stability .
- Spirocyclic Modifications : Methyl groups on the spiro ring (e.g., 8-methyl in ) reduce conformational flexibility, possibly affecting target binding.
Biological Activity
N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a complex organic compound with potential biological activities that have garnered interest in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Formula and Characteristics
- Chemical Formula : CHClNO
- Molecular Weight : 349.82 g/mol
- CAS Number : 734539-93-6
The compound features a spirocyclic structure, which is significant for its biological interactions. The presence of the chlorobenzyl group and the diazaspiro moiety contributes to its pharmacological properties.
This compound has been investigated for various biological activities, particularly its potential as an antitumor and antimicrobial agent. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.
- DNA Interaction : Similar compounds have shown the ability to bind to DNA, affecting replication and transcription processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound through in vitro assays. For instance, it was tested against various cancer cell lines, including:
| Cell Line | IC (μM) |
|---|---|
| A549 (Lung) | 6.75 ± 0.19 |
| HCC827 (Lung) | 6.26 ± 0.33 |
| NCI-H358 (Lung) | 6.48 ± 0.11 |
These results indicate a promising cytotoxic effect against lung cancer cells when compared to standard chemotherapeutics such as doxorubicin and vandetanib .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various pathogens:
| Pathogen | Activity |
|---|---|
| E. coli | Moderate |
| S. aureus | Significant |
| S. cerevisiae | Low |
These findings suggest that this compound exhibits broad-spectrum antimicrobial activity .
Structure-Activity Relationships (SAR)
The structural components of this compound play a crucial role in its biological activity:
- Chlorobenzyl Group : Enhances lipophilicity and may facilitate cell membrane penetration.
- Dioxo Group : Potentially involved in chelation with metal ions or interaction with biomolecules.
- Spiro Structure : Contributes to conformational rigidity, which can affect binding affinity to target proteins.
Comparative studies with similar compounds have shown that modifications in these regions can significantly alter biological efficacy .
Study on Antitumor Activity
In a study published in Pharmaceutical Research, this compound was tested alongside other derivatives for their effects on lung cancer cell lines using both 2D and 3D culture systems. The results demonstrated that the compound exhibited higher cytotoxicity in 2D cultures compared to 3D models, indicating its potential as a lead compound for further development .
Study on Antimicrobial Effects
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of S. aureus and E. coli. The study found that the compound displayed significant activity against S. aureus, suggesting potential therapeutic applications in treating bacterial infections .
Q & A
Q. What are the key synthetic pathways for N-(2-chlorobenzyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide?
The synthesis typically involves multi-step reactions. A common approach includes:
- Step 1 : Formation of the spirocyclic core via condensation of glycine derivatives with cyclic ketones, followed by oxidation using hydrogen peroxide to generate the dioxo moiety .
- Step 2 : Activation of intermediates with reagents like N,N′-carbonyldiimidazole (CDI) to facilitate coupling with 2-chloro-N-[(2,4-dichlorophenyl)methyl]acetamide .
- Step 3 : Purification via column chromatography and validation using HPLC and NMR. Note: Variations in substituents (e.g., benzyl groups) require tailored optimization of reaction conditions (e.g., solvent ratios, temperature) .
Q. Which analytical methods are critical for characterizing this compound?
- Structural Confirmation :
- NMR (¹H, ¹³C, DEPT-135) to confirm spirocyclic geometry and substituent positions .
- X-ray Crystallography for absolute configuration, highlighting hydrogen-bonding interactions (e.g., N–H⋯O dimers) .
- Purity Assessment :
- HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Mass Spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can structural modifications enhance GABAergic affinity and anticonvulsant activity?
- Rational Design :
- Introduce electron-withdrawing groups (e.g., Cl, Br) on the benzyl moiety to improve binding to GABAA receptors .
- Replace the spirocyclic nitrogen with sulfur (thia-spiro analogs) to modulate lipophilicity and blood-brain barrier penetration .
- Experimental Validation :
- Use the PTZ-induced seizures model in mice to evaluate anticonvulsant ED50 values. Compare derivatives via dose-response curves and molecular docking simulations .
Q. How do crystallographic data resolve contradictions in reported biological activities?
- Case Study : Three conformational isomers (A, B, C) observed in X-ray structures of a dichlorophenyl analog exhibit variable dihedral angles (54.8°–77.5°), impacting receptor binding .
- Resolution :
- Perform dynamic NMR to assess rotational barriers of the acetamide group.
- Correlate crystallographic data with in vitro IC50 values to identify bioactive conformers .
Q. What strategies mitigate metabolic instability of the spirocyclic core?
- Stabilization Approaches :
- Deuterium Incorporation : Replace labile hydrogens on the diazaspiro ring to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the dioxo group as a ketal or ester to enhance oral bioavailability .
- Validation :
- Conduct microsomal stability assays (human liver microsomes) and monitor metabolites via LC-MS/MS .
Methodological Challenges
Q. How to address low yields in Pd-catalyzed coupling steps during derivatization?
- Optimization Steps :
- Use Pd(dppf)Cl2 as a catalyst with THF:H2O (5:1) solvent system to improve solubility of boronate intermediates .
- Add K2CO3 (2 eq.) to stabilize the palladium complex and reduce side reactions .
- Troubleshooting :
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
- If yields remain low, substitute aryl halides with triflates for enhanced reactivity .
Q. What computational tools predict SAR for analogs of this compound?
- In Silico Workflow :
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., GABAA or voltage-gated sodium channels) using AMBER or GROMACS .
- QSAR Modeling : Train models on datasets of spirocyclic analogs with measured IC50 values (e.g., CoMFA, Random Forest) .
- Validation :
- Compare predicted vs. experimental pIC50 values for new derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
